molecular formula C6H3F3IN B1459649 3-(Difluoromethyl)-2-fluoro-4-iodopyridine CAS No. 1446786-38-4

3-(Difluoromethyl)-2-fluoro-4-iodopyridine

Cat. No.: B1459649
CAS No.: 1446786-38-4
M. Wt: 272.99 g/mol
InChI Key: KNTAQLSEOAYHEG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with difluoromethyl, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylating agents under specific reaction conditions. For example, the use of difluoromethyl sulfonium salts in the presence of a photocatalyst can facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-fluoro-4-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines with different functional groups.

Scientific Research Applications

3-(Difluoromethyl)-2-fluoro-4-iodopyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with biological targets.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to modulate biological activity.

    Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.

    Chemical Biology: It is used as a tool compound in chemical biology research to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of the target proteins and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-2-fluoro-4-iodopyridine include other difluoromethylated pyridines and fluorinated heterocycles. Examples include:

  • 3-(Difluoromethyl)-2-fluoropyridine
  • 3-(Difluoromethyl)-4-iodopyridine
  • 2-Fluoro-4-iodopyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTAQLSEOAYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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